

2,7-Dinitronaphthalene melting point and boiling point

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Compound of Interest

Compound Name: 2,7-Dinitronaphthalene

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An In-depth Technical Guide to the Physicochemical Properties of **2,7-Dinitronaphthalene**

This technical guide provides a comprehensive overview of the melting and boiling points of **2,7-Dinitronaphthalene**, targeted at researchers, scientists, and professionals in drug development. The document details the physical constants of this compound, outlines the experimental protocols for their determination, and presents a logical workflow for substance characterization.

Physicochemical Data of 2,7-Dinitronaphthalene

2,7-Dinitronaphthalene is an organic compound with the molecular formula $C_{10}H_6N_2O_4$. It is characterized as a yellow crystalline solid.^[1] The presence of two nitro groups on the naphthalene ring significantly influences its physical properties.

Quantitative Data Summary

The melting and boiling points of **2,7-Dinitronaphthalene** are critical parameters for its identification, purity assessment, and handling in a laboratory setting. The accepted values are summarized below.

| Physical Property | Value | Notes |
|-------------------|---------------|---|
| Melting Point | 229-233 °C[1] | Pure compounds typically exhibit a sharp melting range. [2][3] |
| Boiling Point | ~413.5 °C | This value is a prediction at standard atmospheric pressure.[1] |

Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The methodologies described below are standard procedures in organic chemistry.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[4] The principle involves heating a small sample at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[4]

Methodology:

- **Sample Preparation:** The **2,7-dinitronaphthalene** sample must be completely dry and finely powdered to ensure uniform heating.[4]
- **Capillary Tube Packing:** A small quantity of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end.[2] The tube is tapped gently to compact the material to a height of 1-2 mm.[5]
- **Apparatus Setup:** The packed capillary tube is placed in a melting point apparatus (such as a DigiMelt or Mel-Temp) or attached to a thermometer and immersed in a heating bath (like a Thiele tube).[2][6]
- **Heating and Observation:**
 - An initial rapid heating can be performed to determine an approximate melting range.[3][6]

- A second, fresh sample is then heated slowly (a ramp rate of about 2 °C/minute is recommended) starting from a temperature 5-10 °C below the approximate melting point.
[6]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[2] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound, whereas impurities tend to lower and broaden the melting range.[2][3]
[5][6]

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point when only a small amount of substance is available, the micro-boiling point or micro-reflux method is suitable.[7] The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

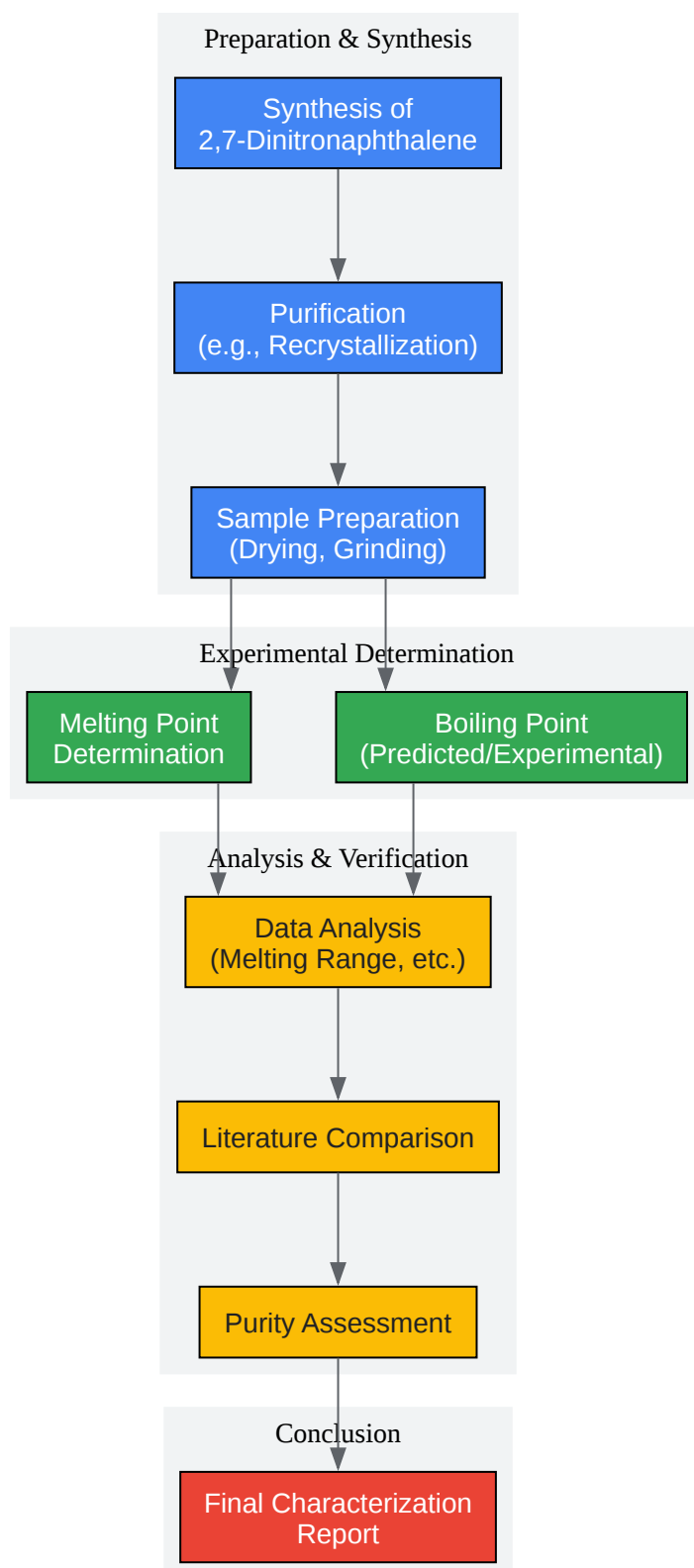
Methodology:

- Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube or fusion tube.[7][9]
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][9]
- Apparatus Setup: The test tube assembly is placed into a heating block or bath, and a thermometer is positioned so that its bulb is level with the top of the liquid.[7]
- Heating and Observation:
 - The apparatus is heated gently. Initially, a stream of bubbles will emerge from the open end of the inverted capillary as trapped air expands and is expelled.[10]
 - As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge. At this point, heating should be stopped.[10]
- Data Recording: The apparatus is allowed to cool. The stream of bubbles will slow and eventually stop. The moment the liquid begins to be drawn up into the capillary tube, the

vapor pressure inside the tube is equal to the atmospheric pressure.[8][10] The temperature recorded at this precise moment is the boiling point of the liquid.[10]

Visualization of Workflow

The following diagram illustrates the logical workflow for the characterization and verification of a chemical substance like **2,7-Dinitronaphthalene**.



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Caption: Workflow for the characterization of **2,7-Dinitronaphthalene**.

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